酶抑制活性对比:Pdi-IN-2 相较芦丁与PACMA 31的效力优势
在体外酶活抑制实验中,Pdi-IN-2展现出亚微摩尔级的PDI抑制活性,其半数抑制浓度(IC50)为0.62 μM(针对天然PDI)和0.63 μM(针对重组PDI) [1]。与已报道的经典PDI抑制剂相比,其效力显著优于黄酮醇类代表化合物芦丁(IC50 = 6.1 μM),效力提升约一个数量级;同时也远高于共价抑制剂PACMA 31(IC50 = 10 μM),效力高出约16倍 [2]。
| Evidence Dimension | PDI酶抑制活性 (IC50) |
|---|---|
| Target Compound Data | 0.62 μM (PDI) / 0.63 μM (重组PDI) |
| Comparator Or Baseline | 芦丁 (Rutin) IC50 = 6.1 μM;PACMA 31 IC50 = 10 μM |
| Quantified Difference | 相较芦丁提升约10倍;相较PACMA 31提升约16倍 |
| Conditions | 胰岛素浊度法或类似还原酶活性测定,体外生化体系 |
Why This Matters
更低的IC50值意味着在细胞或体内实验中达到同等抑制效果所需的药物浓度更低,有助于减少非特异性效应和潜在毒性。
- [1] Juang, Y. P., et al. (2024). Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition. Journal of Medicinal Chemistry. View Source
- [2] TargetMol. (n.d.). PACMA 31. TargetMol化合物库. View Source
